molecular formula C9H12FNO B13933936 5-Ethoxy-2-fluoro-4-methylaniline

5-Ethoxy-2-fluoro-4-methylaniline

Cat. No.: B13933936
M. Wt: 169.20 g/mol
InChI Key: LTGOBIQRULGESM-UHFFFAOYSA-N
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Description

5-Ethoxy-2-fluoro-4-methylaniline is an organic compound with the molecular formula C9H12FNO. It is a derivative of aniline, where the aniline ring is substituted with ethoxy, fluoro, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-fluoro-4-methylaniline can be achieved through several methods. One common approach involves the nitration of a precursor compound, followed by reduction to introduce the amino group. For example:

    Nitration: The starting material, such as 2-fluoro-4-methylphenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-fluoro-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is often used for reduction.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups.

Scientific Research Applications

5-Ethoxy-2-fluoro-4-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-fluoro-4-methylaniline involves its interaction with specific molecular targets and pathways. The ethoxy, fluoro, and methyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methylaniline: Similar structure but lacks the ethoxy group.

    2-Ethoxy-4-methylaniline: Similar structure but lacks the fluoro group.

    5-Ethoxy-2-chloro-4-methylaniline: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

5-Ethoxy-2-fluoro-4-methylaniline is unique due to the combination of ethoxy, fluoro, and methyl groups on the aniline ring. This unique substitution pattern can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

5-ethoxy-2-fluoro-4-methylaniline

InChI

InChI=1S/C9H12FNO/c1-3-12-9-5-8(11)7(10)4-6(9)2/h4-5H,3,11H2,1-2H3

InChI Key

LTGOBIQRULGESM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)F)N

Origin of Product

United States

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